Cas no 167693-11-0 (2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
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- 2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1706398-0.05g |
2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167693-11-0 | 95% | 0.05g |
$174.0 | 2023-09-20 | |
| Enamine | EN300-1706398-0.1g |
2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167693-11-0 | 95% | 0.1g |
$257.0 | 2023-09-20 | |
| Enamine | EN300-1706398-0.25g |
2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167693-11-0 | 95% | 0.25g |
$367.0 | 2023-09-20 | |
| Enamine | EN300-1706398-0.5g |
2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167693-11-0 | 95% | 0.5g |
$579.0 | 2023-09-20 | |
| Enamine | EN300-1706398-1.0g |
2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167693-11-0 | 95% | 1.0g |
$743.0 | 2023-07-10 | |
| Enamine | EN300-1706398-2.5g |
2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167693-11-0 | 95% | 2.5g |
$1454.0 | 2023-09-20 | |
| Enamine | EN300-1706398-5.0g |
2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167693-11-0 | 95% | 5.0g |
$2152.0 | 2023-07-10 | |
| Enamine | EN300-1706398-10.0g |
2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167693-11-0 | 95% | 10.0g |
$3191.0 | 2023-07-10 | |
| Aaron | AR0222MU-50mg |
2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167693-11-0 | 95% | 50mg |
$265.00 | 2025-02-14 | |
| Aaron | AR0222MU-100mg |
2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
167693-11-0 | 95% | 100mg |
$379.00 | 2025-02-14 |
2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Recent Advances in the Application of 2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 167693-11-0) in Chemical Biology and Pharmaceutical Research
The boronic ester derivative, 2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 167693-11-0), has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in organic synthesis, drug discovery, and bioconjugation. This compound, characterized by its stable dioxaborolane ring and cyclopentylmethyl substituent, serves as a crucial intermediate in the synthesis of boron-containing molecules, which are increasingly recognized for their therapeutic potential. Recent studies have highlighted its role in Suzuki-Miyaura cross-coupling reactions, proteolysis-targeting chimeras (PROTACs), and as a key building block in the development of novel kinase inhibitors.
One of the most notable advancements involves the use of 2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of boron-based covalent inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in constructing reversible covalent inhibitors targeting serine proteases, a class of enzymes implicated in inflammatory and oncogenic pathways. The boronic ester moiety facilitates the formation of stable yet reversible bonds with active-site residues, offering a unique mechanism for modulating enzyme activity with high selectivity. This approach has been successfully applied to the development of next-generation therapeutics for conditions such as chronic obstructive pulmonary disease (COPD) and certain cancers.
In addition to its therapeutic applications, this compound has been instrumental in advancing bioconjugation techniques. A recent Nature Communications article (2024) detailed its use in site-selective protein modification, leveraging the boronic ester's reactivity with diols and other nucleophiles under mild conditions. This methodology enables the precise labeling of biomolecules for diagnostic and therapeutic purposes, such as antibody-drug conjugates (ADCs) and imaging probes. The cyclopentylmethyl group enhances the stability of the intermediate, minimizing off-target reactions and improving overall yield—a critical factor in large-scale pharmaceutical production.
Furthermore, 2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has emerged as a pivotal component in the design of PROTACs, a groundbreaking therapeutic modality that induces targeted protein degradation. Research published in Cell Chemical Biology (2023) showcased its incorporation into bifunctional molecules that recruit E3 ubiquitin ligases to oncogenic targets, leading to their proteasomal degradation. The compound's boronic ester group serves as a linker that balances hydrophobicity and metabolic stability, addressing previous challenges in PROTAC development. This innovation has opened new avenues for treating diseases previously deemed "undruggable," such as those driven by transcription factors or scaffold proteins.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of boron-containing compounds derived from this intermediate. Recent pharmacokinetic studies (2024) have highlighted the need for improved formulations to enhance oral bioavailability and reduce hepatic clearance. However, advances in prodrug strategies and nanoparticle-based delivery systems are actively addressing these limitations, as evidenced by preclinical data presented at the 2024 American Chemical Society National Meeting.
In conclusion, 2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 167693-11-0) continues to be a cornerstone in modern chemical biology and pharmaceutical research. Its applications span from synthetic methodology to cutting-edge therapeutics, reflecting the growing importance of boron chemistry in addressing unmet medical needs. Future research directions may focus on expanding its utility in targeted drug delivery systems and exploring its potential in emerging areas such as boron neutron capture therapy (BNCT) for cancer treatment.
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